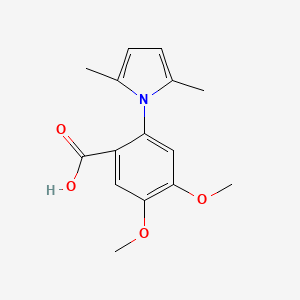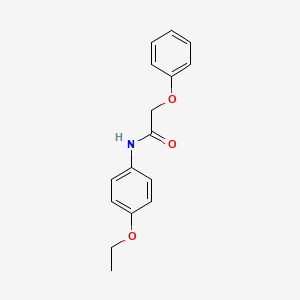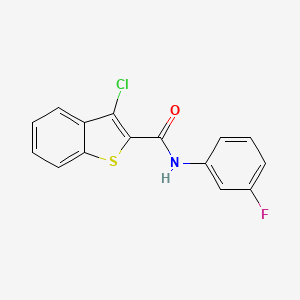![molecular formula C18H24N6O2 B5573251 N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5573251.png)
N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.19607403 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Ligand Design
Compounds containing triazole and benzamide functionalities serve as valuable ligands in coordination chemistry. They are used to synthesize bidentate bis(N-heterocyclic carbene) (NHC) ligands with diverse NHC donors. These ligands exhibit unique chelating properties when coordinated to metal centers, leading to the development of complexes with potential catalytic, pharmaceutical, and material science applications (Schick, Pape, & Hahn, 2014).
Antimicrobial and Antifungal Applications
The synthesis of novel heterocyclic compounds incorporating thiazole and benzimidazole moieties has been reported. These compounds have shown moderate effects against various bacterial and fungal species, highlighting their potential in developing new antimicrobial and antifungal agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Anticancer and Antioxidant Activities
Research has also focused on synthesizing derivatives with benzamide structures for evaluating their anticancer and antioxidant activities. These studies provide a foundation for developing novel therapeutic agents targeting specific cancer cell lines and exploring antioxidants that could mitigate oxidative stress-related diseases (Gudipati, Anreddy, & Manda, 2011).
Synthesis and Functionalization Strategies
Innovative synthetic routes to access benzamide-based heterocycles have been developed, showcasing the versatility of these compounds in chemical synthesis. These methods enable the construction of complex molecules with potential applications in medicinal chemistry and material science (Darweesh, Mekky, Salman, & Farag, 2016).
Antiviral Research
Novel synthesis approaches have led to benzamide-based compounds with significant anti-influenza virus activity. This highlights the potential of such compounds in antiviral research, particularly against challenging viral strains like H5N1, indicating a promising avenue for developing new antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).
Supramolecular Chemistry
The role of methyl functionality and S⋯O interactions in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been explored, demonstrating their potential as supramolecular gelators. This research contributes to the understanding of non-covalent interactions in supramolecular assemblies, with implications for designing new materials and sensors (Yadav & Ballabh, 2020).
Propiedades
IUPAC Name |
N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-12-5-6-15(11-16(12)23-10-8-20-18(23)26)17(25)19-7-4-9-24-14(3)21-13(2)22-24/h5-6,11H,4,7-10H2,1-3H3,(H,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFPGMHUZIWRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2C(=NC(=N2)C)C)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5573174.png)


![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B5573196.png)
![2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-7-amine](/img/structure/B5573202.png)
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxy-1,1-dimethylethyl)-2-thiophenecarboxamide](/img/structure/B5573203.png)

![2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5573212.png)
![N-cyclohexyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5573216.png)

![[3-(3-methyl-2-buten-1-yl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5573239.png)
![4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5573241.png)

![1-[(benzoylamino)methyl]-2-naphthyl 4-fluorobenzoate](/img/structure/B5573259.png)
